molecular formula C11H11NO3S B1276756 ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate CAS No. 204863-53-6

ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate

Cat. No. B1276756
M. Wt: 237.28 g/mol
InChI Key: ANIBMWZLVBRBFZ-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate is a derivative of benzothiazine, a heterocyclic compound that has garnered interest due to its potential pharmacological properties. The research on such compounds is driven by their relevance in medicinal chemistry, particularly as analgesics and anti-inflammatory agents .

Synthesis Analysis

The synthesis of related benzothiazine derivatives often involves the alkylation of a sodium salt precursor with iodoethane in a solvent such as dimethyl sulfoxide (DMSO). This process can result in a mixture of products due to the alkylation occurring at multiple sites, such as the oxygen atom of the carboxyl group and a heteroatom of nitrogen . The synthesis can be influenced by factors such as the choice of base, with different alkali metal carbonates affecting the ratio of C- and O-alkylation products . Additionally, the reaction conditions, such as the choice of solvent, can significantly impact the nucleophilicity of the anion and thus the reaction outcome .

Molecular Structure Analysis

The molecular structure of benzothiazine derivatives can be elucidated using techniques like X-ray diffraction analysis. Polymorphism is a notable feature, with different crystallization methods leading to distinct polymorphic forms, each with unique molecular and crystal structures . Quantum chemical calculations can provide insights into the energies of pairwise interactions between molecules, which can explain the differences in biological properties observed between polymorphs .

Chemical Reactions Analysis

Benzothiazine derivatives can undergo various chemical reactions, including alkylation and condensation. The alkylation reaction can lead to the formation of multiple products, and the reaction's selectivity can be influenced by the reaction conditions . Condensation reactions, such as those involving ethyl-4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate, can lead to the synthesis of new compounds characterized by techniques like FT-IR, NMR, and mass spectrometry .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazine derivatives can be studied using spectroscopic methods and quantum chemical calculations. Vibrational spectral analysis can reveal the presence of intermolecular hydrogen bonding, which can lead to shifts in the IR spectra . Electronic absorption and nonlinear optical properties can be evaluated using methods like time-dependent density functional theory (TD-DFT), which helps in understanding the electronic excitations and their nature . Thermodynamic properties, such as the exothermic and spontaneous nature of formation reactions, can be deduced from calculated thermodynamic parameters . Chemical reactivity and bonding analyses, including natural bond orbital (NBO) analysis, can provide insights into charge transfer and delocalization within the molecule .

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate has been a subject of interest in organic synthesis and chemical reactions. Nazarenko et al. (2008) explored the synthesis of 1,4-benzothiazin-2-yl derivatives, including the reaction of 2-chloro-3-oxo-3,4-dihydro-2H-1,4-benzothiazines with 'push-pull' enamines, leading to various derivatives of this compound (Nazarenko et al., 2008). Ried and Sell (1980) noted an unexpected reaction involving a disulfide converting into ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-2-carboxylate (Ried & Sell, 1980).

Application in Corrosion Inhibition

A significant application of this compound is in the field of corrosion inhibition. Hemapriya et al. (2017) conducted studies on the potential of synthesized benzothiazines, including ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-2-carboxylate, as inhibitors for mild steel corrosion in acidic media (Hemapriya et al., 2017). Additionally, El-khlifi et al. (2022) investigated its efficacy in inhibiting corrosion of mild steel in phosphoric acid, highlighting its potential as a protective agent in industrial applications (El-khlifi et al., 2022).

Safety And Hazards

  • Toxicity : Limited data available; consult relevant safety references .

Future Directions

  • Environmental Impact : Assess environmental fate and toxicity .

properties

IUPAC Name

ethyl 3-oxo-4H-1,4-benzothiazine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3S/c1-2-15-11(14)7-3-4-9-8(5-7)12-10(13)6-16-9/h3-5H,2,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANIBMWZLVBRBFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)SCC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90400959
Record name Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate

CAS RN

204863-53-6
Record name Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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